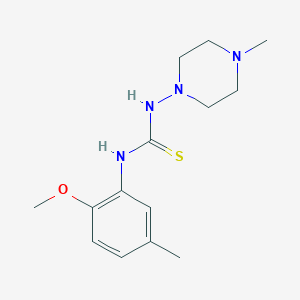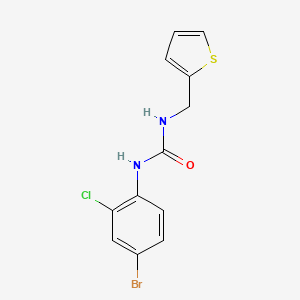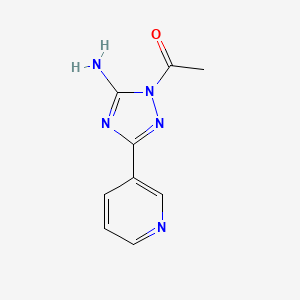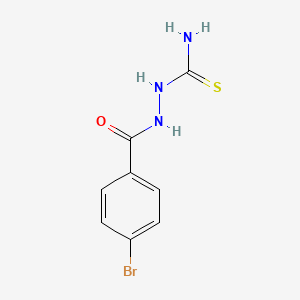![molecular formula C20H16N6 B5741502 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine), also known as PMIP, is a heterocyclic compound that has gained attention for its potential use in scientific research. PMIP is a derivative of imidazo[4,5-c]pyridine, which is a class of compounds known for their biological activity. In
作用机制
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) is believed to bind to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA double helix. This interaction is thought to be mediated by the imidazo[4,5-c]pyridine moiety of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine), which has been shown to have a high affinity for DNA.
生化和生理效应
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been shown to have low toxicity and is well-tolerated in cells and animals. It has been reported to induce cell death in cancer cells, possibly through its interaction with DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
实验室实验的优点和局限性
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in research. Its fluorescent properties make it a useful tool for studying DNA-protein interactions. However, 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has limitations as well. Its binding affinity for DNA is relatively weak, which may limit its usefulness in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several potential future directions for research involving 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine). One area of interest is the development of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)-based probes for imaging DNA in living cells. Another potential direction is the synthesis of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) derivatives with improved binding affinity for DNA. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) is a heterocyclic compound that has potential for use in scientific research. Its synthesis method is well-established, and it has been studied for its use as a fluorescent probe for the detection of DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)'s mechanism of action involves intercalation with DNA, and it has been shown to have low toxicity and induce cell death in cancer cells. While 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has several advantages for use in lab experiments, its limitations include its weak binding affinity for DNA and incomplete understanding of its mechanism of action. Future research directions include the development of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)-based probes for imaging DNA in living cells and the synthesis of 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) derivatives with improved binding affinity for DNA.
合成方法
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) can be synthesized using a multi-step process that involves the reaction of 1,4-dibromobenzene with 2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylonitrile. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-methyl-1H-imidazo[4,5-c]pyridine to yield 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine).
科学研究应用
2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of DNA. 2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine) has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions.
属性
IUPAC Name |
1-methyl-2-[4-(1-methylimidazo[4,5-c]pyridin-2-yl)phenyl]imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-17-7-9-21-11-15(17)23-19(25)13-3-5-14(6-4-13)20-24-16-12-22-10-8-18(16)26(20)2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVKSIVYPUYZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3=CC=C(C=C3)C4=NC5=C(N4C)C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-benzene-1,4-diylbis(1-methyl-1H-imidazo[4,5-c]pyridine) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)